2-Amino-2-(2-phenoxyphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-phenoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This compound is characterized by the presence of an amino group, a phenoxy group, and a hydroxyl group attached to an ethan-1-ol backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol typically involves the reaction of 2-phenoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product . The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is monitored using in-line analytical techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-phenoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(2-phenoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-phenylethan-1-ol
- 2-Amino-2-(4-bromophenyl)ethan-1-ol
- 2-Amino-2-(2-hydroxyphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(2-phenoxyphenyl)ethan-1-ol is unique due to the presence of both an amino group and a phenoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme mechanisms .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-amino-2-(2-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H15NO2/c15-13(10-16)12-8-4-5-9-14(12)17-11-6-2-1-3-7-11/h1-9,13,16H,10,15H2 |
InChI Key |
GMWXKRFUQMLGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(CO)N |
Origin of Product |
United States |
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